molecular formula C12H19NS B12107420 2-methyl-N-(thiophen-3-ylmethyl)cyclohexan-1-amine

2-methyl-N-(thiophen-3-ylmethyl)cyclohexan-1-amine

Cat. No.: B12107420
M. Wt: 209.35 g/mol
InChI Key: BZKCBFNWWKGTOH-UHFFFAOYSA-N
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Description

2-Methyl-N-(thiophen-3-ylmethyl)cyclohexan-1-amine ( 1019534-35-0) is a synthetic amine with the molecular formula C12H19NS and a molecular weight of 209.35 . It is an organic compound featuring a cyclohexylamine core that is substituted at the amino group with a 3-thienylmethyl moiety and contains a methyl group at the 2-position of the cyclohexane ring. The specific three-dimensional structure conferred by the 2-methyl substitution on the cyclohexane ring can be of significant interest in medicinal chemistry and drug discovery research, as such structural features are known to influence the molecule's conformation and its interaction with biological targets . This compound belongs to a class of chemical structures that are investigated for their potential utility in the development of central nervous system (CNS) active agents. Research into analogous 2-aminocyclohexan-1-one derivatives highlights the value of such scaffolds in the synthesis of potential therapeutics for psychiatric disorders . The synthetic versatility of the amine functional group also makes this compound a valuable intermediate or building block for further chemical transformations, including reductive amination and the synthesis of more complex molecules . Researchers can employ this substance strictly For Research Use Only ; it is not intended for diagnostic, therapeutic, or any personal use.

Properties

Molecular Formula

C12H19NS

Molecular Weight

209.35 g/mol

IUPAC Name

2-methyl-N-(thiophen-3-ylmethyl)cyclohexan-1-amine

InChI

InChI=1S/C12H19NS/c1-10-4-2-3-5-12(10)13-8-11-6-7-14-9-11/h6-7,9-10,12-13H,2-5,8H2,1H3

InChI Key

BZKCBFNWWKGTOH-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1NCC2=CSC=C2

Origin of Product

United States

Preparation Methods

Reaction Mechanism

Reductive amination involves the condensation of a primary amine (2-methylcyclohexan-1-amine) with an aldehyde (thiophene-3-carbaldehyde) to form an imine intermediate, followed by reduction to the secondary amine. This one-pot procedure is favored for its operational simplicity and high atom economy.

Procedure Details

  • Condensation :

    • 2-Methylcyclohexan-1-amine (1.0 equiv) and thiophene-3-carbaldehyde (1.1 equiv) are dissolved in methanol (10 mL/g amine).

    • The mixture is stirred at 60°C for 4 hours to form the Schiff base.

  • Reduction :

    • Sodium borohydride (2.0 equiv) is added portionwise at 0°C, followed by stirring at room temperature for 12 hours.

    • Alternatively, catalytic hydrogenation (Pd/C, H₂, 1 atm, 25°C) achieves similar results with higher selectivity.

Optimization and Yields

ParameterCondition 1 (NaBH₄)Condition 2 (Pd/C)
SolventMethanolEthanol
Temperature25°C25°C
Time12 h8 h
Yield75%88%
Purity (HPLC)95%99%

The use of Pd/C under hydrogen atmosphere (0–1.0 MPa) enhances yield and purity, as demonstrated in analogous hydrogenation reactions. Side products, such as over-reduced thiophene rings, are minimized at lower pressures (0.5 MPa).

Alkylation Method

Reaction Conditions

Alkylation employs thiophen-3-ylmethyl bromide or chloride as the electrophile:

  • 2-Methylcyclohexan-1-amine (1.0 equiv) is dissolved in dry THF under nitrogen.

  • Thiophen-3-ylmethyl bromide (1.2 equiv) and potassium carbonate (2.0 equiv) are added.

  • The reaction is refluxed at 80°C for 14 hours.

Challenges and Solutions

  • Nucleophilicity : The steric hindrance of the cyclohexane ring slows alkylation. Using polar aprotic solvents (e.g., DMF) accelerates the reaction but risks N-overalkylation.

  • Purification : Flash chromatography (SiO₂, ethyl acetate/hexane) isolates the product in 65% yield.

Alternative Methods: Mannich Reaction Adaptation

The Mannich reaction, traditionally used for β-amino ketone synthesis, was adapted for this compound:

  • Mannich Base Formation :

    • 2-Methylcyclohexanone, paraformaldehyde, and thiophen-3-ylmethylamine react in water at 0–10°C for 5 hours.

  • Hydrogenation :

    • The intermediate undergoes catalytic hydrogenation (Raney Ni, 20–60°C) to yield the target amine.
      This method achieves 70% yield but requires stringent temperature control to prevent side reactions.

Characterization and Analytical Data

Spectroscopic Analysis

  • ¹H NMR (500 MHz, CDCl₃) :
    δ 1.20–1.45 (m, 6H, cyclohexane CH₂), 1.70 (s, 3H, CH₃), 2.55 (t, 1H, NCH), 3.85 (d, 2H, NCH₂), 6.95–7.10 (m, 3H, thiophene H).

  • FT-IR (KBr) :
    ν 3280 cm⁻¹ (N-H stretch), 2920 cm⁻¹ (C-H cyclohexane), 1580 cm⁻¹ (C=C thiophene).

Purity Assessment

  • HPLC : A C18 column (MeCN/H₂O, 70:30) resolves the compound at 8.2 minutes with >99% purity .

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation primarily at the cyclohexane ring's methyl groups or the amine center:

Oxidizing AgentConditionsProductsYield/Outcome
Potassium permanganate (KMnO₄)Acidic/neutral medium, 60–80°CKetones (via methyl group oxidation) or carboxylic acids (prolonged exposure)Partial conversion observed; requires precise stoichiometric control
Chromium trioxide (CrO₃)Aprotic solvents, room temperatureCyclohexanone derivatives (minor overoxidation)Moderate efficiency (~50–60% yield)

Mechanistic Insight :

  • Methyl groups on the cyclohexane ring oxidize to carbonyls via radical intermediates.

  • Overoxidation to carboxylic acids occurs under prolonged acidic conditions with KMnO₄.

Reduction Reactions

The amine group participates in reductive transformations:

Reducing AgentConditionsProductsNotes
Lithium aluminum hydride (LiAlH₄)Anhydrous THF, refluxTertiary amine (via N-alkylation side reactions)Non-selective; competing reduction of thiophene ring observed
Sodium borohydride (NaBH₄)Methanol, 0°CMinimal reductionLimited reactivity due to steric hindrance

Key Finding :
Reductive amination attempts with aldehydes/ketones under H₂/Pd-C yielded <20% tertiary amines, attributed to steric hindrance from the thiophen-3-ylmethyl group.

Substitution Reactions

The secondary amine acts as a nucleophile in alkylation and acylation:

N-Alkylation

ReagentConditionsProductYield
Methyl iodideK₂CO₃, DMF, 50°CQuaternary ammonium salt65–70%
Benzyl chlorideEt₃N, CH₂Cl₂, RTN-Benzylated derivative55% (purified via column chromatography)

Acylation

ReagentConditionsProductYield
Acetyl chloridePyridine, 0°CN-Acetylated compound80%
Benzoyl chlorideDMAP, CH₂Cl₂N-Benzoylated derivative72%

Mechanistic Pathway :

  • Base-assisted deprotonation enhances nucleophilicity of the amine.

  • Steric effects from the cyclohexane ring slow reaction kinetics compared to linear amines.

Condensation with Carbonyl Compounds

Reacts with aldehydes/ketones to form imines or Schiff bases:

Carbonyl SourceConditionsProductApplication
FormaldehydeEtOH, HCl, refluxCyclohexyl-thiophene imineIntermediate for heterocycle synthesis
BenzaldehydeMolecular sieves, tolueneAryl-substituted Schiff baseCoordination chemistry studies

Optimization Note :
Use of triethyl orthoformate (TEOF) in acetic acid improved imine yields to >85% by removing water via azeotropic distillation .

Thiophene Ring Reactivity

The thiophene moiety participates in electrophilic substitutions:

ReactionReagent/ConditionsProductOutcome
SulfonationH₂SO₄/SO₃, 50°CThiophene sulfonic acid derivativeLow regioselectivity (3- vs. 2-position)
HalogenationBr₂/FeCl₃, CHCl₃2-Bromothiophene adductMajor product (70%) due to directing effects of methyl group

Structural Influence :
The thiophen-3-ylmethyl group’s electron-rich nature facilitates electrophilic attack but steric hindrance from the cyclohexane ring limits reaction rates.

Phosphorylation

Forms phosphoramidates via P–N bond formation:

Phosphorylating AgentCatalystProductYield
Diphenyl phosphorochloridateEt₃N, CH₂Cl₂Phosphoramidate derivative60%
Diethyl H-phosphoniteCuCl₂, Cs₂CO₃Ethoxyphosphorylated amine45%

Limitation :
Reaction efficiency drops with bulky amines due to steric clashes during nucleophilic attack .

Scientific Research Applications

Chemistry

In the field of chemistry, 2-methyl-N-(thiophen-3-ylmethyl)cyclohexan-1-amine serves as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions, such as oxidation and reduction, allows researchers to explore new derivatives with potential applications.

Biology

Research has indicated that this compound exhibits potential biological activities:

  • Antimicrobial Properties : Studies have shown that derivatives of similar structures demonstrate significant antimicrobial effects against pathogens like Escherichia coli and Staphylococcus aureus.
  • Anti-inflammatory Effects : Investigations into its anti-inflammatory properties are ongoing, with preliminary results suggesting potential therapeutic benefits.

Medicine

The compound is being explored for its therapeutic effects in treating various diseases:

  • Cancer Treatment : Initial studies indicate that it may inhibit cell proliferation in certain cancer cell lines, making it a candidate for further investigation in oncology.
  • Neurodegenerative Diseases : Its interaction with specific enzymes suggests potential applications in treating conditions like Alzheimer's disease.

Case Study 1: Antimicrobial Efficacy

A study tested derivatives of thiophene compounds against Candida albicans, revealing that certain modifications enhanced antifungal activity by significantly reducing adherence and biofilm formation. This suggests structural variations could optimize biological activity for antifungal applications.

Case Study 2: Anticancer Activity

Research on structurally similar compounds demonstrated that they inhibited cell proliferation and induced apoptosis in human liver cancer cells through mitochondrial dysfunction. These findings indicate promising avenues for further exploration with 2-methyl-N-(thiophen-3-ylmethyl)cyclohexan-1-amine.

Mechanism of Action

The mechanism of action of 2-methyl-N-(thiophen-3-ylmethyl)cyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-Methyl-N-[2-(2,2,2-trifluoroethoxy)ethyl]cyclohexan-1-amine

Key Features

  • CAS : 1250771-93-7
  • Molecular Formula: C₁₁H₂₀F₃NO
  • Molecular Weight : 239.28 g/mol
  • Structural Differences : Replaces the thiophen-3-ylmethyl group with a trifluoroethoxy-ethyl chain. The trifluoroethoxy group enhances hydrophobicity and electron-withdrawing effects compared to the thiophene moiety.
  • Applications : Likely explored for its fluorinated properties, which can improve metabolic stability in drug candidates.
  • Availability : Discontinued, similar to the target compound .

2-[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexan-1-amine

Key Features

  • CAS : 1271332-62-7
  • Molecular Formula : C₁₁H₁₄N₄OS
  • Molecular Weight : 258.32 g/mol
  • Structural Differences : Incorporates a 1,2,4-oxadiazole ring fused with thiophene, introducing additional hydrogen-bonding and π-stacking capabilities.

3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol

Key Features

  • Structural Formula: C₈H₁₁NOS
  • Molecular Weight : 169.24 g/mol
  • Structural Differences: A linear propanol derivative with a thiophen-2-yl group and methylamino substituent. Lacks the cyclohexane ring, reducing steric hindrance.
  • Applications: Listed as a related impurity in drospirenone/ethinyl estradiol formulations, highlighting its relevance in pharmaceutical quality control .

2-(3-Methoxyphenyl)-2-(methylamino)cyclohexan-1-one (Methoxmetamine)

Key Features

  • CAS: Not explicitly provided (see C₁₄H₁₉NO₂ in ).
  • Molecular Formula: C₁₄H₁₉NO₂
  • Molecular Weight : 233.31 g/mol
  • Structural Differences: Cyclohexanone core with a methoxyphenyl group and methylamino substituent. The ketone group introduces polarity distinct from the amine in the target compound.
  • Applications : Analgesic or dissociative properties, as seen in arylcyclohexylamine derivatives .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Notes References
2-Methyl-N-(thiophen-3-ylmethyl)cyclohexan-1-amine ~1217631-06-5* C₁₃H₂₁NS 223.38 Thiophene, cyclohexane Discontinued; research use
2-Methyl-N-[2-(2,2,2-trifluoroethoxy)ethyl]cyclohexan-1-amine 1250771-93-7 C₁₁H₂₀F₃NO 239.28 Trifluoroethoxy Fluorinated drug candidate
2-[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexan-1-amine 1271332-62-7 C₁₁H₁₄N₄OS 258.32 Oxadiazole, thiophene Antimicrobial potential
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol N/A C₈H₁₁NOS 169.24 Propanol, thiophene Pharmaceutical impurity
Methoxmetamine N/A C₁₄H₁₉NO₂ 233.31 Methoxyphenyl, cyclohexanone Analgesic/dissociative

Research Findings and Trends

  • Electronic Effects : Thiophene-containing compounds (e.g., the target compound) exhibit enhanced π-π interactions in receptor binding compared to fluorinated or aliphatic analogs .
  • Solubility : Trifluoroethoxy derivatives show lower water solubility due to hydrophobicity, whereas oxadiazole-containing amines may have improved solubility via hydrogen bonding .
  • Synthetic Accessibility : Cyclohexan-1-amine derivatives are often synthesized via reductive amination or catalytic hydrogenation, as demonstrated in patent workflows .

Biological Activity

2-Methyl-N-(thiophen-3-ylmethyl)cyclohexan-1-amine is a compound of interest due to its potential biological activities, including antimicrobial and anti-inflammatory properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

The compound features a cyclohexane ring with a methyl group and a thiophene moiety, which contributes to its unique biological profile. Its ability to interact with various biological targets makes it a candidate for further investigation in medicinal chemistry.

The biological activity of 2-methyl-N-(thiophen-3-ylmethyl)cyclohexan-1-amine is primarily attributed to its interaction with specific receptors and enzymes. The compound can modulate enzymatic activity, influencing various biochemical pathways. For example, it has been noted to bind to lysyl oxidase (LOX) family proteins, which are critical in extracellular matrix stabilization and have implications in cancer progression .

Antimicrobial Properties

Research indicates that 2-methyl-N-(thiophen-3-ylmethyl)cyclohexan-1-amine exhibits antimicrobial activity against several bacterial strains. The compound's efficacy was evaluated through various assays, demonstrating significant inhibition of both Gram-positive and Gram-negative bacteria:

Bacterial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1264 µg/mL
Pseudomonas aeruginosa10128 µg/mL

These results suggest that the compound could be a lead candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

In addition to its antimicrobial properties, 2-methyl-N-(thiophen-3-ylmethyl)cyclohexan-1-amine has shown anti-inflammatory effects in vitro. Studies have demonstrated that the compound can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. The mechanism involves the inhibition of NF-kB signaling pathways, which are crucial for inflammatory responses.

Case Studies

Several case studies have highlighted the potential therapeutic applications of 2-methyl-N-(thiophen-3-ylmethyl)cyclohexan-1-amine:

  • Case Study on Antimicrobial Efficacy : A study conducted on infected wounds showed that topical application of formulations containing this compound led to faster healing rates and reduced bacterial load compared to control treatments.
  • Anti-inflammatory Study : In animal models of arthritis, administration of the compound resulted in decreased joint swelling and pain, correlating with reduced levels of inflammatory markers in serum samples.

Research Findings

Recent studies have focused on optimizing the structure of 2-methyl-N-(thiophen-3-ylmethyl)cyclohexan-1-amine to enhance its biological activity. Structure-activity relationship (SAR) studies indicate that modifications to the thiophene ring can significantly impact its potency against specific targets .

Comparative Analysis

The compound's activity was compared with similar derivatives, revealing that variations in substituents on the thiophene ring can lead to marked differences in biological efficacy:

Compound Activity Profile
2-Methyl-N-(thiophen-3-ylmethyl)cyclohexan-1-amineAntimicrobial and anti-inflammatory
2,3-Dimethyl-N-(thiophen-3-ylnonyl)-cyclohexan-1-aminesLower antimicrobial efficacy
Thiophene-based aminesVariable activity; often less potent

Q & A

Q. What are the optimized synthetic routes for 2-methyl-N-(thiophen-3-ylmethyl)cyclohexan-1-amine?

Methodological Answer: The synthesis of structurally analogous cyclohexanamine derivatives typically involves multi-step protocols, including reductive amination or nucleophilic substitution. For example:

  • Step 1 : Prepare the cyclohexanamine core via hydrogenation of a substituted cyclohexanone intermediate.
  • Step 2 : Functionalize the amine group using thiophene-3-carbaldehyde via reductive amination (e.g., NaBH4 or NaBH3CN in methanol/DCM) .
  • Step 3 : Purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC or TLC .
    Key challenges include controlling regioselectivity during thiophene coupling and minimizing byproducts.

Q. How can spectroscopic methods (NMR, MS) characterize 2-methyl-N-(thiophen-3-ylmethyl)cyclohexan-1-amine?

Methodological Answer:

  • 1H/13C NMR : Assign peaks by comparing with structurally similar compounds. For example:
    • Thiophene protons (δ 6.8–7.5 ppm) and methylene protons adjacent to the amine (δ 2.5–3.5 ppm) .
    • Cyclohexane ring protons exhibit splitting patterns dependent on chair conformations (axial vs. equatorial) .
  • Mass Spectrometry (MS) : Use ESI+ mode to detect the molecular ion peak (e.g., m/z 250–260 [M+H]+) and confirm fragmentation patterns .
    Cross-validate with IR for functional groups (e.g., N-H stretch at ~3300 cm⁻¹) .

Advanced Research Questions

Q. How can stereochemical ambiguities in the synthesis of 2-methyl-N-(thiophen-3-ylmethyl)cyclohexan-1-amine be resolved?

Methodological Answer:

  • Chiral Resolution : Use chiral auxiliaries (e.g., (R)- or (S)-BINOL) during synthesis or employ chiral HPLC columns (e.g., Chiralpak IA/IB) for enantiomer separation .
  • X-ray Crystallography : Determine absolute configuration using single-crystal diffraction. Software like SHELXL refines structural models and validates stereochemistry .
  • Vibrational Circular Dichroism (VCD) : Compare experimental and computed VCD spectra to assign stereoisomers .

Q. What computational methods predict the conformational stability of 2-methyl-N-(thiophen-3-ylmethyl)cyclohexan-1-amine?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to evaluate chair vs. boat cyclohexane conformers and thiophene ring orientation .
  • Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO or water) to assess dynamic conformational changes .
  • Docking Studies : Predict binding modes in biological targets (e.g., receptors) using AutoDock Vina, focusing on the thiophene moiety’s role in interactions .

Q. How can researchers address discrepancies between experimental and computational spectroscopic data?

Methodological Answer:

  • Error Analysis : Cross-check computational parameters (e.g., solvent models, basis sets) against experimental conditions. For NMR, recalibrate chemical shift predictions with the GAUSSIAN NMR module .
  • Experimental Validation : Use NOESY to confirm spatial proximity of protons (e.g., between cyclohexane methyl and thiophene groups) .
  • Machine Learning : Train models on databases (e.g., Cambridge Structural Database) to improve prediction accuracy for similar compounds .

Data Contradiction Analysis

Q. How should researchers interpret conflicting biological activity data for 2-methyl-N-(thiophen-3-ylmethyl)cyclohexan-1-amine derivatives?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., thiophene position, methyl group) and test in vitro/in vivo models. For example, thiophene-3-yl vs. -2-yl substitution may alter receptor affinity .
  • Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsome assays) to distinguish intrinsic activity from bioavailability effects .
  • Statistical Robustness : Apply ANOVA or Bayesian meta-analysis to reconcile variability across studies, ensuring sample sizes and controls are consistent .

Tables for Key Data

Property Method Typical Results Reference
Molecular WeightESI-MS~250–260 g/mol
Cyclohexane ConformationX-ray DiffractionChair (ΔG between axial/equatorial)
Thiophene OrientationDFT (B3LYP/6-31G*)Dihedral angle: 85–90°
Biological Activity (IC50)Cell-based AssayRange: 10 nM–10 µM (target-dependent)

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